

X-ray crystallography of Methyl 3-amino-2-chlorobenzoate derivatives

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Compound of Interest

Compound Name: Methyl 3-amino-2-chlorobenzoate

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An objective comparison of the crystallographic data of **methyl 3-amino-2-chlorobenzoate** derivatives is crucial for researchers in drug discovery and materials science. While comprehensive crystallographic data for **methyl 3-amino-2-chlorobenzoate** is not readily available in public databases, a comparative analysis of its structural isomers and related compounds provides valuable insights into the influence of substituent placement on molecular conformation and crystal packing. This guide presents a comparison of the X-ray crystallographic data of several methyl aminobenzoate derivatives, supported by experimental data and detailed protocols.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for methyl 2-amino-5-chlorobenzoate and methyl 2-amino-3-chloro-4-methoxybenzoate, which serve as relevant points of comparison for understanding the structural characteristics of **methyl 3-amino-2-chlorobenzoate** derivatives.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å ³)	Z
Methyl 2-amino-5-chlorobenzoate[1]	C ₈ H ₈ ClNO ₂	Monoclinic	P2 ₁	3.9480 (8)	9.0230 (18)	12.018 (2)	94.10(3)	427.02 (15)	2
Methyl 2-amino-3-chloro-4-methoxybenzoate[2]	C ₉ H ₁₀ ClNO ₃	Monoclinic	P2 ₁	10.677 (2)	4.0074 (8)	11.866 (2)	112.108(6)	470.37 (17)	2

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections describe the synthesis and X-ray diffraction protocols for the analyzed compounds.

Synthesis of Methyl 2-amino-5-chlorobenzoate[1]

To a solution of 2-aminobenzoic acid (10 g, 66 mmol) in DMF (40 mL), N-halosuccinimide (66 mmol) was added, and the reaction mixture was heated at 100 °C for 40 minutes. After cooling to room temperature and standing overnight, the mixture was poured into ice-water (150 mL) to precipitate a white solid. The solid was filtered, washed with water, and then dissolved in ethyl acetate (600 mL). The ethyl acetate solution was dried over magnesium sulfate and evaporated under reduced pressure. The resulting solid was washed with ether to afford 2-amino-5-

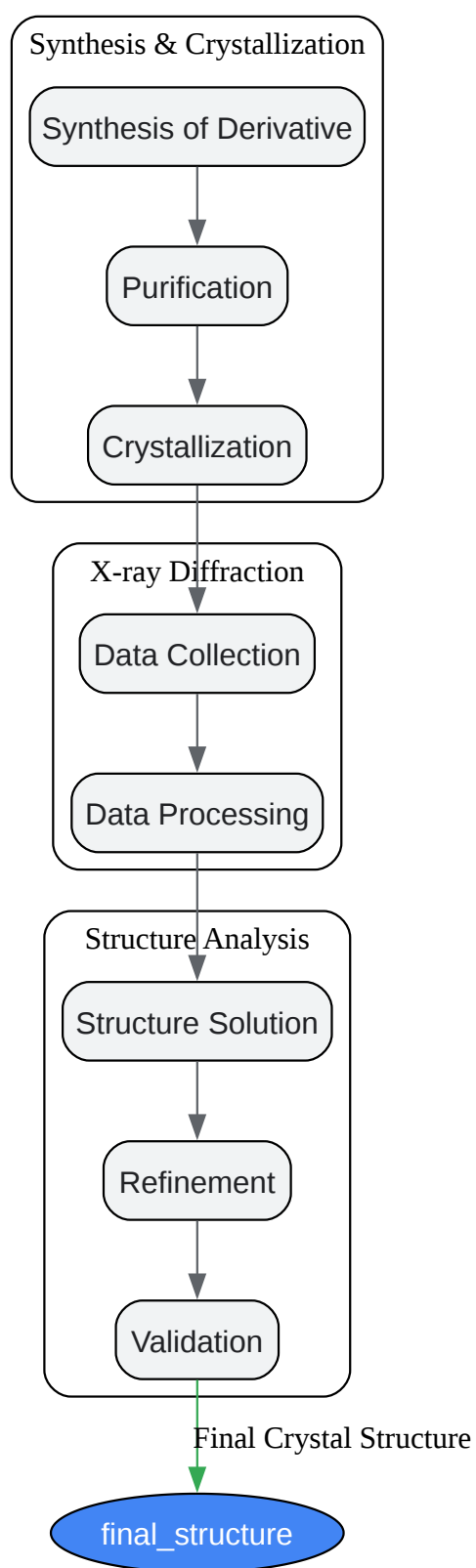
chlorobenzoic acid. To an alcohol solution (60 mL) containing 2-amino-5-chlorobenzoic acid (20 mmol), thionyl chloride (60 mmol) was added, and the suspension was refluxed overnight. The solvent was evaporated, and the residue was taken up in EtOAc, washed with 10% NaOH solution, dried, filtered, and evaporated to yield methyl 2-amino-5-chlorobenzoate. Crystals suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.

X-ray Data Collection and Structure Refinement[1]

Data for methyl 2-amino-5-chlorobenzoate was collected at 293 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.

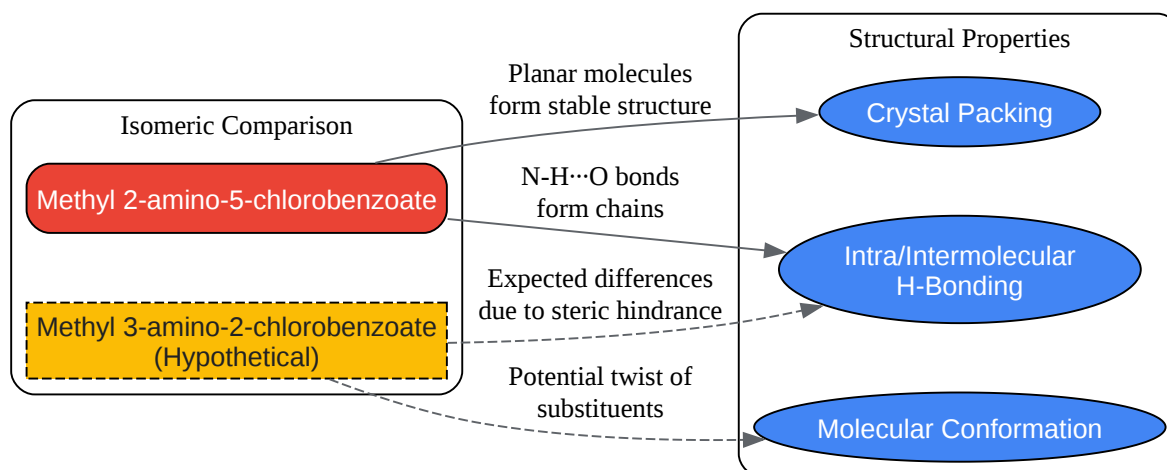
Visualization of Experimental and Logical Workflows

Diagrams illustrating the experimental workflow and logical relationships provide a clear visual summary for researchers.



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General workflow for X-ray crystallography.



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Comparison of structural features between isomers.

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References

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